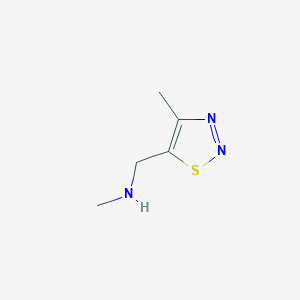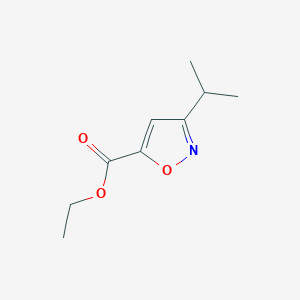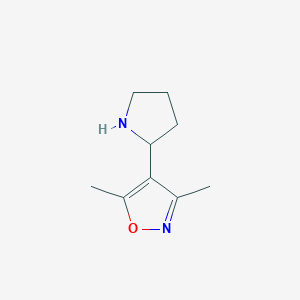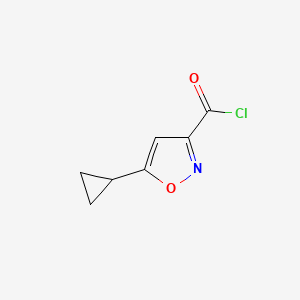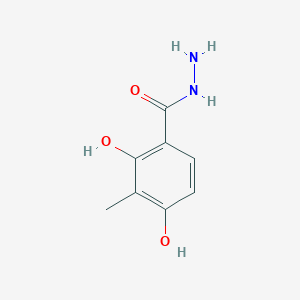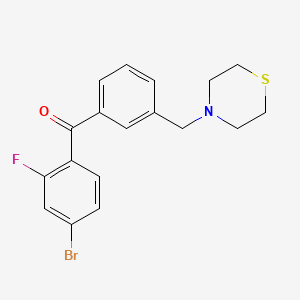
4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted compounds can involve various strategies. For instance, the synthesis of 6-substituted-4-(3-bromophenylamino)quinazolines involves acylation of a bromophenylamino precursor with unsaturated acid chlorides or mixed anhydrides . Similarly, the synthesis of 4-[18F]Fluorophenol from a benzyloxyphenyl precursor involves a nucleophilic labeling method with [18F]fluoride followed by deprotection . These methods suggest that the synthesis of "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" could potentially involve halogenation reactions, nucleophilic substitutions, or catalyzed cyclization reactions.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted compounds is often characterized by the presence of electron-withdrawing groups that can influence the reactivity and stability of the molecule. For example, the presence of a bromo substituent can facilitate nucleophilic substitution reactions due to the good leaving group ability of bromide . The fluoro group, being highly electronegative, can affect the electron density distribution within the molecule, potentially leading to unique reactivity patterns .
Chemical Reactions Analysis
Bromo-substituted compounds can participate in various chemical reactions, including aromatic nucleophilic substitution with rearrangement , intramolecular cyclization , and as catalysts in fluoroalkylation reactions . These reactions demonstrate the versatility of bromo-substituted compounds in organic synthesis. The presence of a thiomorpholine group in "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" could also introduce nucleophilic sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted compounds can be influenced by the nature and position of the substituents. Bromophenols, for example, have been studied for their antioxidant activity, indicating potential biological relevance . The introduction of a fluoro group can alter the lipophilicity, acidity, and overall molecular stability, which are important factors in drug design and material science . The specific properties of "4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.
Applications De Recherche Scientifique
Application in Fluorescent Chemosensors
- Scientific Field : Chemistry, specifically fluorescence spectroscopy .
- Summary of Application : This compound has been used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol . The probe is used for the detection of Aluminum ions (Al 3+) in nanomolar concentrations .
- Methods of Application : The probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L .
- Results or Outcomes : The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96% . It was also used for imaging Al 3+ in MG63 cells, suggesting its potential application in biological imaging .
Application in Photoactive Materials
- Scientific Field : Materials Science and Chemistry .
- Summary of Application : This compound has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The molecule was synthesized and its structure was characterized. It was found to crystallize in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene . This suggests that the molecule could be used in applications such as advanced sensors, drug delivery, data storage, and molecular switches .
Application in Pd-Catalyzed Direct Arylations
- Scientific Field : Organic Chemistry .
- Summary of Application : This compound has been used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method is particularly interesting because of its presence in important pharmaceutical compounds such as Lumacaftor .
- Methods of Application : The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is achieved through direct arylation with 1-bromo-4-(difluoromethoxy)benzene or 1-bromo-2-(difluoromethoxy)benzene .
- Results or Outcomes : The method provides a simple and efficient way to introduce a difluorobenzo[d][1,3]dioxole unit on heteroarenes, which is a key structural motif in many pharmaceutical compounds .
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGRJDUBAULHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643384 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898763-52-5 |
Source


|
| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
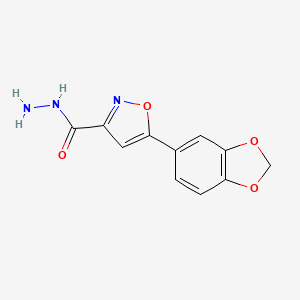
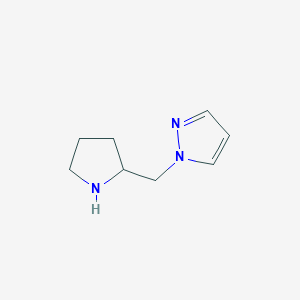
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

